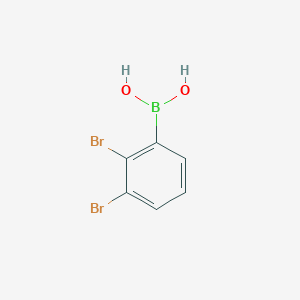

2,3-Dibromophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-dibromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBr2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOQFBQJMDTAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Dibromophenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 2,3-Dibromophenylboronic Acid for Advanced Research

For researchers, medicinal chemists, and professionals in drug development, this compound stands as a valuable and versatile building block. Its unique substitution pattern offers a strategic entry point for the synthesis of complex molecular architectures, particularly in the realm of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, applications, and a detailed protocol for its use in one of modern organic chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.

Core Molecular and Physical Properties

This compound is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group and two bromine atoms at the 2 and 3 positions. This specific arrangement of functional groups makes it a highly useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BBr₂O₂ | [1][2] |

| Molecular Weight | 279.72 g/mol | [1][2] |

| CAS Number | 1627830-03-8 | [1][2][3] |

| Appearance | White to off-white powder (Typical for phenylboronic acids) | General Knowledge |

| Melting Point | Data not available | |

| Solubility | Soluble in many polar organic solvents (e.g., methanol, ethanol, diethyl ether); poorly soluble in nonpolar solvents like hexanes. Insoluble in water.[4][5] | General Knowledge for Phenylboronic Acids |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere.[2] |

Strategic Importance in Medicinal Chemistry and Drug Development

The utility of this compound in drug discovery is multifaceted, stemming from the combined properties of the boronic acid functional group and the dibrominated phenyl ring.

The Role of the Boronic Acid Moiety

Boronic acids are prized in medicinal chemistry for several key reasons.[6][7][8] They are exceptionally versatile building blocks, most notably for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions.[9] This reaction is a cornerstone in the synthesis of biaryl structures, a common motif in many approved drugs.

Beyond their synthetic utility, boronic acids themselves can be pharmacologically active. The boron atom can form reversible covalent bonds with active site serine residues in enzymes, leading to potent and selective inhibition.[9] This mechanism is exemplified by the FDA-approved drug Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[6] The introduction of a boronic acid group can significantly alter the physicochemical and pharmacokinetic properties of a molecule, often leading to improved biological activity.[7]

The Influence of the 2,3-Dibromo Substitution Pattern

The two bromine atoms on the phenyl ring serve multiple strategic purposes. Firstly, they provide two distinct reactive handles for further functionalization. The differential reactivity of the bromine atoms, influenced by their steric and electronic environment, can allow for sequential and site-selective cross-coupling reactions. This enables the construction of complex, multi-substituted aromatic systems from a single starting material.

Secondly, the incorporation of bromine atoms into a drug candidate can have a profound impact on its pharmacological profile. The lipophilicity of a molecule is increased, which can enhance its ability to cross biological membranes.[10] Furthermore, bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its protein target.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective:

To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction between this compound and a generic aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.08 equivalents)

-

Potassium Carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 eq.), the chosen aryl bromide (1.0 eq.), and potassium carbonate (3.0 eq.).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. Potassium carbonate is the base required to activate the boronic acid for transmetalation.[1]

-

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of 1,4-dioxane.

-

Rationale: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.

-

-

Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times. This process is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

-

Solvent Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe. The mixture should be stirred to ensure all solids are suspended.

-

Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvents is essential to prevent catalyst deactivation.

-

-

Catalyst Addition: Add the prepared palladium/ligand solution to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Rationale: Heating increases the rate of reaction. The optimal temperature may vary depending on the reactivity of the specific aryl bromide used.

-

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the chemical transformation and the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a powerful reagent for the synthesis of complex organic molecules. Its strategic placement of bromine atoms and the versatile boronic acid group provide medicinal chemists with a valuable tool for constructing novel compounds with potential therapeutic applications. A thorough understanding of its properties and reactivity, particularly in robust and reliable reactions like the Suzuki-Miyaura coupling, is essential for leveraging its full potential in the drug discovery and development pipeline.

References

-

Chemsigma. (n.d.). This compound | 1627830-03-8. Retrieved from [Link]

-

Wikipedia. (2024). Phenylboronic acid. Retrieved from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Wikipedia. (2024). Boronic acid. Retrieved from [Link]

-

ResearchGate. (2020). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery with Advanced Chemical Intermediates: A Focus on Bromophenyl Derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]

-

Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195–16202. [Link]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

ResearchGate. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. Retrieved from [Link]

-

Encyclopedia.pub. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2023). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Retrieved from [Link]

-

PubMed. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1627830-03-8|(2,3-Dibromophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 1627830-03-8 this compound [chemsigma.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Bromophenylboronic acid CAS#: 5467-74-3 [m.chemicalbook.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 2,3-Dibromophenylboronic Acid from 1,2-Dibromobenzene

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2,3-dibromophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences from commercially available 1,2-dibromobenzene and proceeds via a highly efficient lithium-halogen exchange reaction, followed by electrophilic trapping with a trialkyl borate and subsequent hydrolysis. This document delves into the underlying chemical principles, explains the rationale behind procedural choices, outlines a step-by-step experimental workflow, and addresses critical safety and handling protocols for the reagents involved. The intended audience includes researchers, chemists, and professionals in drug development seeking a reliable and well-understood method for preparing this key synthetic intermediate.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most powerful methods for constructing carbon-carbon bonds, a fundamental process in the assembly of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1] The stability, low toxicity, and versatile reactivity of boronic acids make them ideal intermediates in multi-step synthetic campaigns.[2]

This compound, in particular, serves as a highly functionalized scaffold. The presence of two bromine atoms offers orthogonal handles for sequential, site-selective cross-coupling reactions, allowing for the controlled, stepwise construction of complex biaryl and poly-aryl systems. The boronic acid moiety provides the first point of coupling, after which the remaining bromine atoms can be further functionalized. This capability is invaluable in drug discovery for exploring structure-activity relationships (SAR) and in materials science for designing novel organic electronics. The first boronic acid-containing drug, Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, underscored the therapeutic potential of this class of compounds, spurring significant interest in their synthesis and application.[2][3][4]

Synthetic Strategy: A Comparative Analysis of Methodologies

The conversion of an aryl halide to an arylboronic acid is typically achieved by forming an organometallic intermediate which is then quenched with a boron electrophile. Two primary strategies are considered for the synthesis of this compound from 1,2-dibromobenzene:

-

Grignard Reaction: This classic method involves the reaction of the aryl halide with magnesium metal to form an organomagnesium species (Grignard reagent).[5] While effective for many substrates, its application to 1,2-dibromobenzene can be problematic. The reaction requires activation of the magnesium and can be sluggish. Furthermore, achieving selective mono-addition of magnesium is challenging, and side reactions like Wurtz coupling can diminish the yield.

-

Lithium-Halogen Exchange: This method involves treating the aryl halide with a potent organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures.[6] The exchange is exceptionally rapid, often occurring in minutes, and generally proceeds with high selectivity and fewer side products compared to Grignard formation.[7][8] The reaction rate follows the trend I > Br > Cl, making aryl bromides excellent substrates.[6] For 1,2-dibromobenzene, the lithium-halogen exchange provides a cleaner, more efficient, and higher-yielding pathway to the desired organometallic intermediate.

Chosen Pathway Rationale: For this guide, the lithium-halogen exchange is the selected method. Its primary advantages are the speed of the reaction at cryogenic temperatures (which minimizes side reactions), higher functional group tolerance, and typically superior yields for this specific transformation. The kinetic control afforded by the low-temperature process is critical for generating the desired 2,3-dibromo-1-lithiated benzene intermediate cleanly.

Reaction Mechanism and Workflow

The synthesis proceeds in three key stages: formation of the aryllithium reagent, electrophilic trapping (boration), and acidic workup (hydrolysis).

Mechanistic Pathway

The process begins with the lithium-halogen exchange between 1,2-dibromobenzene and n-butyllithium. This is followed by the nucleophilic attack of the resulting aryllithium species on the electrophilic boron atom of trimethyl borate. The intermediate boronate complex undergoes acidic hydrolysis to yield the final product.

Caption: High-level experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly reactive and hazardous materials. It must be performed by trained personnel in a suitable laboratory setting with appropriate safety equipment.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 1,2-Dibromobenzene | C₆H₄Br₂ | 235.90 | 10.0 g | 42.4 | 1.0 |

| n-Butyllithium | C₄H₉Li | 64.06 | 18.6 mL | 46.6 | 1.1 |

| Trimethyl borate | B(OCH₃)₃ | 103.91 | 5.7 mL | 50.9 | 1.2 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~200 mL | - | - |

| Hydrochloric Acid (2M) | HCl | 36.46 | ~50 mL | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - |

| Brine (sat. NaCl) | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. All glassware must be rigorously dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under a stream of dry nitrogen.

-

Initial Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 1,2-dibromobenzene (10.0 g, 42.4 mmol). Add 150 mL of anhydrous THF via syringe.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (2.5 M in hexanes, 18.6 mL, 46.6 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the resulting mixture at -78 °C for an additional 30 minutes. [9]5. Boration (Quenching): In a separate dry flask, prepare a solution of trimethyl borate (5.7 mL, 50.9 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the aryllithium mixture at -78 °C over 20 minutes.

-

Warming and Hydrolysis: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm slowly to room temperature over approximately 2 hours. [9]7. Acidic Workup: Carefully pour the reaction mixture into a beaker containing 50 mL of 2 M hydrochloric acid cooled in an ice bath. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water (50 mL) and then with saturated brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.

Expected Results

| Parameter | Expected Value |

| Yield | 65-80% |

| Appearance | White to off-white solid |

| Melting Point | 168-172 °C |

| Purity (by NMR) | >97% |

Characterization and Analysis

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the two hydroxyl protons of the boronic acid group. The aromatic region should display a distinct pattern corresponding to the 1,2,3-trisubstituted benzene ring.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will show six distinct signals for the aromatic carbons. The carbon attached to the boron atom will have a characteristic chemical shift.

-

Mass Spectrometry (MS): Mass spectrometry (e.g., ESI-) will confirm the molecular weight of the product. The spectrum should show a characteristic isotopic pattern due to the presence of two bromine atoms. Expected [M-H]⁻: ~278.8 m/z.

Safety and Handling Precautions

This synthesis involves several hazardous materials that require strict safety protocols.

-

n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture. [10]It is also highly corrosive.

-

Handling: Always handle n-BuLi under an inert atmosphere (nitrogen or argon) in a fume hood. [11][12]Use proper syringe techniques for transfers. Never work alone when using this reagent. [13] * PPE: Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves underneath neoprene or butyl rubber gloves are recommended). [11][14] * Spills & Fire: Keep a Class D fire extinguisher (for combustible metals) or powdered lime/sand readily available. DO NOT use water or CO₂ extinguishers on an organolithium fire.

-

-

1,2-Dibromobenzene: This compound is harmful if swallowed or inhaled and causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate PPE.

-

Anhydrous Solvents (THF): Tetrahydrofuran is highly flammable and can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free anhydrous solvent from a sealed bottle.

Waste Disposal: Unused n-BuLi and reaction residues must be quenched carefully. A common procedure involves slowly adding the residue to a flask of isopropanol at 0 °C under nitrogen, followed by a slow addition of water. All chemical waste must be disposed of according to institutional and local environmental regulations. [14]

Conclusion

The synthesis of this compound from 1,2-dibromobenzene via a lithium-halogen exchange pathway is a robust and efficient method for accessing this versatile chemical intermediate. By leveraging cryogenic conditions and careful technique, this protocol provides high yields of the desired product. The strategic importance of this building block in the synthesis of pharmaceuticals and advanced materials makes a reliable synthetic route essential for researchers in the field. Adherence to the detailed experimental and safety procedures outlined in this guide will enable the safe and successful preparation of this compound for a wide range of synthetic applications.

References

- Google Patents. (n.d.). Synthesis of aryl boronic acids. CA2297780A1.

-

HETEROCYCLES. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. Vol. 86, No. 1. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of aryl boronic acids. WO1999064428A1.

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Retrieved from [Link]

-

University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

New Jersey Institute of Technology. (n.d.). PYROPHORIC ORGANOLITHIUM REAGENTS STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

-

Myers, A. (n.d.). Lithium-Halogen Exchange. Retrieved from [Link]

-

Bode, J. W. (2019). OC II (FS 2019). ETH Zürich. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Matos, M. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

-

Protheragen. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Retrieved from [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Retrieved from [Link]

-

Indian Academy of Sciences. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

-

Parham, W. E., & Piccirilli, R. M. (n.d.). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of bromobiphenyls. US5254776A.

- Google Patents. (n.d.). Preparation method of p-bromophenyl-boric acid. CN102731542A.

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. PubMed. Retrieved from [Link]

-

ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. Retrieved from [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

PubMed. (2013). Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. Retrieved from [Link]

-

PubMed. (2015). Preparation and characterization of fluorophenylboronic acid-functionalized affinity monolithic columns for the selective enrichment of cis-diol-containing biomolecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PMC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Retrieved from [Link]

-

ResearchGate. (2025). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. ethz.ch [ethz.ch]

- 9. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. jk-sci.com [jk-sci.com]

- 11. ehs.ucr.edu [ehs.ucr.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. ehs.uci.edu [ehs.uci.edu]

- 14. njit.edu [njit.edu]

An In-depth Technical Guide to 2,3-Dibromophenylboronic Acid: Structure, Properties, and Spectroscopic Characterization

This technical guide provides a comprehensive overview of 2,3-dibromophenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its structure, properties, and spectral characteristics.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring.[1] Their importance in modern organic chemistry stems from their remarkable versatility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including many pharmaceuticals.[2] The stability, generally low toxicity, and ease of handling of boronic acids contribute to their widespread use.[3]

This compound, with its specific substitution pattern, offers a unique platform for the synthesis of highly functionalized biaryl compounds and other complex architectures. The two bromine atoms provide handles for further chemical modifications, enabling the creation of diverse molecular scaffolds.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₆H₅BBr₂O₂ and a molecular weight of approximately 279.72 g/mol .[4] The core of the molecule is a benzene ring substituted with a boronic acid group at position 1, and two bromine atoms at positions 2 and 3.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1627830-03-8 | [4] |

| Molecular Formula | C₆H₅BBr₂O₂ | [4] |

| Molecular Weight | 279.72 g/mol | [4] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in many organic solvents such as methanol, DMSO, and THF. Sparingly soluble in water. | General knowledge for arylboronic acids |

The boronic acid group is a Lewis acid, capable of accepting a pair of electrons. This property is central to its reactivity and its ability to form reversible complexes with diols.[1] The geometry around the boron atom is trigonal planar, but it can readily adopt a tetrahedral geometry upon complexation.

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1,2,3-tribromobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.

-

Lithium-Halogen Exchange: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Stirring: The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C.

-

Warming: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Hydrolysis: The reaction is quenched by the slow addition of 2 M aqueous HCl. The mixture is stirred for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Extraction: The product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or silica gel column chromatography to yield pure this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of complex organic molecules. This guide has provided a detailed overview of its structure, physicochemical properties, and predicted spectral characteristics. The provided synthesis protocol, based on established methodologies for arylboronic acids, offers a reliable route to this compound. As the demand for novel and highly functionalized molecules continues to grow, the utility of reagents like this compound in medicinal chemistry and materials science is expected to expand.

References

-

Wikipedia. (2023). Boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2-Bromophenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (3-Bromophenyl)boronic acid. Retrieved from [Link]

- Beck, C., & Geyer, A. (2007).

- Marques, M. M. B., et al. (2020).

-

NIST. (n.d.). Benzeneboronic acid, m-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0003254). Retrieved from [Link]

-

Understanding the Chemical Properties and Applications of Boronic Acids. (n.d.). Inno Pharmchem. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000691). Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

An In-depth Technical Guide to the Chemical Stability and Storage of 2,3-Dibromophenylboronic Acid

This guide provides a comprehensive overview of the critical factors influencing the chemical stability of 2,3-Dibromophenylboronic acid, a vital reagent in modern synthetic chemistry. Intended for researchers, process chemists, and quality control specialists, this document synthesizes fundamental principles with practical, field-proven methodologies for optimal storage, handling, and stability assessment.

Introduction: The Synthetic Utility and Stability Challenge of this compound

This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern allows for the introduction of a 2,3-dibromophenyl moiety, a precursor for subsequent functionalization to construct complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

However, the utility of this and other arylboronic acids is intrinsically linked to their chemical integrity. Boronic acids are known for their susceptibility to various degradation pathways, which can compromise reaction yields, introduce impurities, and lead to inconsistent experimental outcomes.[1] Understanding the mechanisms of degradation and implementing validated storage and handling protocols are therefore not merely matters of good laboratory practice, but prerequisites for reliable and reproducible science. This guide elucidates the causality behind the instability of this compound and provides actionable protocols to mitigate these challenges.

Fundamental Mechanisms of Degradation

The stability of an arylboronic acid is governed by three primary degradation pathways. The presence of two bromine atoms on the phenyl ring of this compound influences the electronic properties of the molecule, which can affect the rates of these processes.

Dehydration to Boroxine (Anhydride)

The most common and often reversible degradation pathway for arylboronic acids is intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[2] This process is an equilibrium reaction that can be driven by heat or the presence of dehydrating agents.[3] While boroxines are often competent in cross-coupling reactions, their formation alters the molecular weight and stoichiometry of the reagent, leading to potential dosing errors if not accounted for.

Protodeboronation

Protodeboronation is an irreversible degradation process where the carbon-boron bond is cleaved, replacing the boronic acid moiety with a hydrogen atom.[4] This results in the formation of 1,2-dibromobenzene, an inert byproduct that will not participate in the desired coupling reaction. The reaction is often facilitated by aqueous basic or acidic conditions and can be accelerated by the presence of transition metals.[5] Sterically hindered arylboronic acids are particularly prone to this decomposition pathway.[5]

Oxidation

Oxidation represents another irreversible degradation pathway, converting the boronic acid to the corresponding phenol (2,3-dibromophenol).[4] This reaction can be initiated by atmospheric oxygen or other oxidizing agents and is a significant concern for the long-term stability of boronic acids.[6][7] The oxidative stability of boronic acids is a critical parameter, as the resulting phenolic impurities can complicate purification and may possess different biological or chemical activities.[8]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to preserve the chemical integrity of this compound. The following recommendations are based on established best practices for reactive organoboron compounds.

Storage Conditions

The primary objectives for storage are to minimize exposure to moisture, oxygen, heat, and light.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of all degradation pathways, particularly boroxine formation.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[9] |

| Moisture | Tightly sealed container in a dry environment | Minimizes hydrolysis and prevents protodeboronation. Arylboronic acids can be hygroscopic.[10] |

| Light | Amber vial or stored in the dark | Protects against potential photo-degradation, although this is a lesser concern than oxidation or hydration. |

| Container | Original supplier container; Polyethylene or polypropylene if repackaging is necessary. | Ensures compatibility and minimizes contamination. |

Handling Procedures

Proper handling is crucial from the moment the reagent is received.

-

Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a blanket of inert gas.

-

Dispensing: Weigh the required amount of material quickly to minimize exposure to the laboratory atmosphere. Reseal the container tightly and purge with inert gas before returning to storage.

-

Solvent Choice: When preparing solutions, use anhydrous solvents to prevent hydrolysis.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation.[9][11]

Experimental Protocols for Stability Assessment

A self-validating system requires empirical verification of stability. The following protocols outline methodologies for assessing the purity and degradation of this compound over time.

Workflow for a Long-Term Stability Study

A long-term stability study provides definitive data on the shelf-life of a reagent under specified storage conditions.[12] The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.[13]

Protocol: Stability Analysis by Reversed-Phase HPLC (RP-HPLC)

Rationale: HPLC is a powerful technique for separating the parent boronic acid from its potential degradation products (phenol and arene) and the boroxine.[14] The choice of column and mobile phase is critical to prevent on-column hydrolysis, which can give erroneously low purity results.[15][16]

Methodology:

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: A column with low silanol activity is recommended to minimize on-column hydrolysis. An example is a Waters XTerra MS C18 (or equivalent).[16]

-

Mobile Phase A: Water (HPLC Grade)

-

Mobile Phase B: Acetonitrile (HPLC Grade)

-

Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 5 µL

-

-

Sample and Standard Preparation:

-

Diluent: Prepare a 50:50 mixture of Acetonitrile:Water.

-

Standard Preparation: Accurately weigh ~5 mg of this compound reference standard and dissolve in 10 mL of diluent to create a stock solution. Dilute further as needed.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

-

Analysis and Interpretation:

-

Inject the standard and sample solutions.

-

The expected elution order would be the more polar 2,3-dibromophenol, followed by this compound, and finally the non-polar 1,2-dibromobenzene. The boroxine, if present, may appear as a broader, less-defined peak.

-

Calculate the purity of the boronic acid using the area percent method. Identify and quantify any degradation products by comparing their retention times to those of authentic standards, if available.

-

Conclusion

The chemical stability of this compound is a multifaceted challenge that requires a proactive and informed approach. While susceptible to degradation via dehydration, protodeboronation, and oxidation, its integrity can be effectively preserved through the implementation of rigorous storage and handling protocols. Storing the compound under refrigerated, inert, and dry conditions is paramount. Regular analytical assessment using validated methods like RP-HPLC provides the necessary assurance of purity for its successful application in synthesis, ensuring both the quality and reproducibility of downstream research and development activities.

References

-

Eawag-BBD. (2008). Phenol Family Degradation Pathway Map. [Link][17]

-

Wang, W. R., & Quintanar, D. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link][18]

-

Negrete-Raymond, A. C., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2857-2862. [Link][6]

-

SD Fine-Chem Limited. (n.d.). Safety Data Sheet: 4-BROMOPHENYLBORIC ACID. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link][10]

-

Smidrkal, J., et al. (2006). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Collection of Czechoslovak Chemical Communications, 71(8), 1141-1158. [Link][19]

-

Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link][20]

-

Forrest, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 9-16. [Link][15]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link][3]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link][14]

-

Zhang, Y., et al. (2017). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Macromolecular Bioscience, 17(3). [Link][22]

-

Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(10), 1401-1413. [Link][16]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6930-6931. [Link][1]

-

Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1339-1345. [Link][5]

-

Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link][8]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link][24]

-

Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10). [Link][7]

-

Pharmaceuticals Index. (n.d.). Long-term stability studies. [Link][12]

-

World Health Organization. (n.d.). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link][13]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. pharmaceuticalsindex.com [pharmaceuticalsindex.com]

- 13. database.ich.org [database.ich.org]

- 14. waters.com [waters.com]

- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]

- 18. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. angenechemical.com [angenechemical.com]

- 22. Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Boronic acid - Wikipedia [en.wikipedia.org]

- 24. Arylboronic acid or boronate synthesis [organic-chemistry.org]

A Senior Application Scientist's Guide to 2,3-Dibromophenylboronic Acid: Sourcing, Purity Assessment, and Analytical Methodologies

Abstract: This technical guide provides a comprehensive overview of 2,3-Dibromophenylboronic acid (CAS No. 1627830-03-8), a critical organoboron intermediate in synthetic and medicinal chemistry. Addressed to researchers, process chemists, and drug development professionals, this document details the commercial supplier landscape, delves into the critical aspects of purity assessment, and presents robust analytical protocols for quality control. We explore the common impurities derived from synthetic pathways, such as boroxine formation, and provide validated methodologies using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the quality and consistency of this vital reagent.

Introduction: The Significance of this compound

This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group and two bromine atoms at the 2 and 3 positions. Its molecular formula is C₆H₅BBr₂O₂, and it has a molecular weight of approximately 279.72 g/mol .[1] Boronic acids are indispensable tools in modern organic synthesis, primarily for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]

The strategic placement of two bromine atoms alongside the boronic acid moiety makes this compound a versatile building block. It allows for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex, multi-substituted aromatic structures that are foundational to many pharmaceutical agents and advanced materials.[2][3] Given its role in constructing the core scaffolds of potential therapeutics, ensuring the purity and structural integrity of this reagent is paramount to achieving reproducible and reliable downstream synthetic outcomes.

Commercial Availability and Sourcing

A variety of chemical suppliers offer this compound, typically with purities of 95% or higher. When sourcing this reagent, it is crucial to obtain a Certificate of Analysis (CoA) that details the purity level and the analytical method used for its determination.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Purity/Specification (Typical) |

| BLD Pharm | 1627830-03-8 | C₆H₅BBr₂O₂ | ≥97% |

| United States Biological | 1627830-03-8 | C₆H₅BBr₂O₂ | Highly Purified |

| Frontier Specialty Chemicals | Not listed, but offers a wide range of boronic acids | C₆H₅BBr₂O₂ | High Purity |

Note: Availability and specifications are subject to change. Researchers should always verify current data with the supplier.

Purity and Common Impurity Profile

The efficacy of this compound in precision synthesis is directly tied to its purity. Impurities can interfere with catalytic cycles, lead to the formation of undesired byproducts, and complicate purification efforts.[4]

Common Synthetic Impurities

The synthesis of aryl boronic acids often involves the reaction of an organometallic species (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[5][6] This process can introduce several impurities:

-

Starting Materials: Incomplete reaction may leave residual 1,2,3-tribromobenzene or a related dihalo-iodobenzene.

-

Homocoupling Products: The organometallic intermediate can couple with the starting aryl halide to form brominated biphenyls.

-

De-boronation Products: Hydrolytic cleavage of the C-B bond can occur, yielding 1,2-dibromobenzene.

Boroxine: The Inherent Impurity

The most common impurity associated with boronic acids is the corresponding cyclic anhydride, known as a boroxine . This trimer forms through the intermolecular dehydration of three boronic acid molecules.[2]

Caption: Equilibrium between this compound and its boroxine.

This equilibrium is reversible, and the presence of water can shift it back towards the monomeric acid form. However, boroxine is often present in solid samples and can be readily detected by NMR and Mass Spectrometry. While boroxines are also active in Suzuki couplings, their different molecular weight can lead to stoichiometric errors if not accounted for.

Analytical Methodologies for Quality Control

A multi-technique approach is essential for the comprehensive characterization of this compound. The workflow below illustrates a standard procedure for quality control upon receipt of the material.

Caption: Quality control workflow for incoming this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of aryl boronic acids.[7] A well-developed reverse-phase method can separate the main compound from non-boronic impurities and potential isomers.

Exemplary HPLC Protocol:

-

Instrumentation: Arc™ HPLC System or equivalent with a PDA detector.[7]

-

Column: Waters XSelect Premier HSS T3 (e.g., 4.6 x 100 mm, 2.5 µm). This column is designed to retain polar compounds effectively.[7][8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

Start with 5% B.

-

Linear gradient to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 0.5 minutes.

-

Hold at 5% B for 2.5 minutes for re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.

-

Analysis Rationale: The acidic mobile phase helps to ensure sharp peak shapes for the boronic acid.[9] Purity is calculated based on the area percent of the main peak relative to all other detected peaks. This method is self-validating through system suitability checks, including peak tailing factor and reproducibility of injections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for confirming the chemical structure and identifying specific impurities like residual solvents or boroxine.[10]

Exemplary NMR Protocol:

-

Instrumentation: 400 MHz NMR spectrometer or higher.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred due to its ability to dissolve both the acid and its boroxine form.

-

¹H NMR Analysis:

-

Expected Signals: The aromatic region (7.0-8.0 ppm) should show a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring. The boronic acid protons (-B(OH)₂) often appear as a broad singlet, which is exchangeable with D₂O.

-

Causality: The presence of sharp, complex aromatic signals differing from the main species may indicate isomeric or coupled impurities. A downfield shift of aromatic signals and the absence of the B(OH)₂ peak may suggest boroxine formation.[11]

-

-

¹³C NMR Analysis: Provides confirmation of the carbon backbone. The carbon attached to the boron atom (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation.[12]

-

¹¹B NMR Analysis: This technique is highly specific for boron-containing compounds.

-

Expected Signals: Tricoordinate boronic acids (R-B(OH)₂) typically show a broad signal around 28-33 ppm.[11] The corresponding boroxine appears at a slightly lower field (~33 ppm).[11]

-

Causality: A single, sharp peak in the expected region is a strong indicator of high purity with respect to other boron-containing species.

-

Conclusion

This compound is a high-value reagent whose performance is contingent upon its purity. For researchers in drug discovery and process development, rigorous quality control is not merely a recommendation but a necessity for ensuring the integrity and reproducibility of their work. By leveraging established commercial suppliers and implementing robust analytical workflows combining HPLC and multi-nuclear NMR, scientists can confidently use this versatile building block to advance their synthetic objectives. This guide provides the foundational knowledge and practical protocols to empower researchers in the effective sourcing and validation of this compound.

References

-

Widyasti, Y. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Available from: [Link]

-

Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

-

SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

-

Niessen, S. J. J., et al. (2011). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1218(35), 57-63. Available from: [Link]

-

Supporting Information for: Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Available from: [Link]

- Google Patents. US5254776A - Synthesis of bromobiphenyls.

-

Wikipedia. Boronic acid. Available from: [Link]

-

Chemdad. 2-Bromophenylboronic acid. Available from: [Link]

-

Santos, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4467. Available from: [Link]

-

PubChem. (2-Bromophenyl)boronic acid. Available from: [Link]

-

Cole, T. E. 11B NMR Chemical Shifts. San Diego State University. Available from: [Link]

-

Parlak, C., et al. (2018). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Journal of Molecular Structure, 1155, 394-406. Available from: [Link]

-

Frontier Specialty Chemicals. Boronic Acids. Available from: [Link]

-

The Royal Society of Chemistry. (2013). 17O NMR studies of boronic acids and their derivatives. Available from: [Link]

-

Colgan, S. T., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

-

Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2548–2554. Available from: [Link]

-

Goverdhan, G., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 77(1), 1-13. Available from: [Link]

-

Len, C., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(9), 2660. Available from: [Link]

-

PubChem. (3-Bromophenyl)boronic acid. Available from: [Link]

-

Santos, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. US5254776A - Synthesis of bromobiphenyls - Google Patents [patents.google.com]

- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. waters.com [waters.com]

- 9. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. rsc.org [rsc.org]

Hazards and safety precautions for handling 2,3-Dibromophenylboronic acid

An In-Depth Technical Guide to the Hazards and Safety Precautions for Handling 2,3-Dibromophenylboronic Acid

Introduction: The Utility and Risks of Arylboronic Acids

This compound belongs to the versatile class of organoboron compounds known as boronic acids. These reagents are cornerstones in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, a fundamental process in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The dibromo-substitution pattern on the phenyl ring of this specific acid offers synthetic chemists multiple reactive sites for sequential, site-selective cross-coupling reactions, making it a valuable building block in drug discovery and development.

However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. As with many halogenated aromatic compounds and boronic acids in general, there are specific risks associated with its handling, storage, and disposal. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hazards associated with this compound and outlining the necessary safety precautions and emergency procedures to ensure its safe use in the laboratory. The principles and protocols described herein are grounded in established laboratory safety standards and an understanding of the chemical's reactivity and toxicological profile.

Part 1: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively published, a robust hazard assessment can be constructed by examining data from structurally analogous compounds (e.g., 2-bromophenylboronic acid, 4-bromophenylboronic acid, and phenylboronic acid) and the broader class of brominated aromatic compounds.[1][2][3]

Acute Health Effects:

The primary routes of exposure in a laboratory setting are inhalation of the dust, skin contact, eye contact, and accidental ingestion. Based on data from similar phenylboronic acids, this compound is classified as a hazardous substance.[1][3]

-

Skin Irritation (H315): Direct contact with the solid or its solutions can cause skin irritation, redness, and inflammation.[1] Prolonged or repeated contact may exacerbate this condition.

-

Serious Eye Irritation (H319): This compound is a significant eye irritant.[1][4] Contact can cause pain, redness, and watering, and without prompt first aid, could lead to more serious eye damage.

-

Respiratory Irritation (H335): Inhalation of airborne dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and shortness of breath.[1][2][4]

-

Harmful if Swallowed (H302): Accidental ingestion may be harmful.[1][5] Animal experiments with related compounds suggest that ingestion of less than 150 grams could cause serious health damage.

Chronic and Long-Term Health Effects:

The presence of bromine on an aromatic ring warrants consideration of long-term health effects associated with brominated aromatic compounds.

-

Bioaccumulation: Many brominated aromatic compounds are known to be persistent in the environment and can bioaccumulate.[6] They can enter the food chain and accumulate in organisms, potentially leading to adverse health effects in higher-level organisms like mammals.[6]

-

Endocrine Disruption: Some brominated compounds can act as endocrine disruptors, interfering with hormonal functions.[7] Studies on certain brominated flame retardants have suggested links to thyroid disorders and reproductive health issues.[7][8]

-

Toxicity of Byproducts: During combustion or incomplete incineration, brominated aromatic compounds can form highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs), which are potent carcinogens.[6][9]

Hazard Summary Table

| Hazard Classification | GHS Code | Description | Primary Sources |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [1][2][4] |

| Long-term (Class-based) | N/A | Potential for bioaccumulation and endocrine disruption. | [6][7] |

Part 2: Risk Assessment and Safe Handling Protocols

A systematic approach to risk assessment is critical before any work with this compound is initiated. This involves understanding the hazards, evaluating the experimental procedure, and implementing appropriate controls.

Caption: Risk assessment workflow prior to handling this compound.

Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood.[10] This protects the user from inhaling dust and prevents the contamination of the general laboratory environment. All weighing and transfer operations involving the solid material should be performed within the fume hood.[10]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.[10][11]

-

Eye Protection: Chemical safety goggles are required at all times.[12] If there is a significant splash risk, a face shield should be worn in addition to goggles.[13]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[5] Gloves should be inspected before use and changed immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.[5] Closed-toe shoes are required.[11]

Experimental Protocol: Safe Weighing and Handling of Solid this compound

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper/boat, glassware) inside the hood.

-

Don PPE: Put on all required PPE, including safety goggles, nitrile gloves, and a lab coat.

-

Transfer: Perform all manipulations deep within the fume hood to minimize the escape of dust. Carefully open the reagent container.

-

Weighing: Using a clean spatula, carefully transfer the desired amount of the solid onto a weigh boat or creased weigh paper on a tared balance. Avoid any actions that could generate dust, such as dropping the solid from a height.

-

Addition: Carefully add the weighed solid to the reaction vessel. A powder funnel can be used to minimize the risk of spillage.

-

Cleanup: Immediately after the transfer, tightly reseal the main reagent container. Clean any minor residual powder from the spatula and work surface with a solvent-dampened towel, which should be disposed of as hazardous waste.

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves and completing the procedure.[14]

Part 3: Storage and Stability

Organoboronic acids as a class of compounds require specific storage conditions to maintain their chemical integrity and maximize shelf-life.[15]

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.[15]

-

Atmosphere: Boronic acids can be sensitive to moisture and oxygen.[15] It is best practice to store them under an inert atmosphere (e.g., argon or nitrogen).[15] The container must be tightly sealed to prevent moisture ingress, as the compound can be hygroscopic.[14]

-

Light: Protect from light by using an amber vial or storing the container in a dark cabinet.[15]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4][11][12][16] Do not store on benchtops or in fume hoods for extended periods.[16][17]

Part 4: Emergency and Spill Procedures

Pre-planning is essential for responding safely to spills.[18][19] All personnel working with this chemical must know the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[12][18]

Caption: Emergency response workflow for a this compound spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][12][18] Seek immediate medical attention.[1]

-

Skin Contact: Remove all contaminated clothing.[5] Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[5][12] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air.[1][14] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[12][20] Rinse the mouth with water.[1][14] Seek immediate medical attention.[5]

Experimental Protocol: Minor Spill Cleanup (<10 g and contained)

-

Alert & Secure: Alert personnel in the immediate vicinity. Ensure the area is well-ventilated (keep the fume hood running).[21]

-

Don PPE: Wear double gloves, safety goggles, a face shield, and a lab coat.

-

Contain & Absorb: Gently cover the spilled solid with a dry absorbent material like vermiculite, sand, or a commercial spill absorbent to prevent it from becoming airborne.[22][23]

-

Collect: Carefully sweep the mixture into a designated, labeled hazardous waste container.[4][14][23] Avoid creating dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[18] Place all cleanup materials into the hazardous waste container.[19]

-

Dispose: Seal and label the waste container and arrange for its disposal through your institution's Environmental Health & Safety (EHS) office.[23]

For a major spill , evacuate the area immediately, notify your supervisor and EHS, and call emergency services.[21][22][23]

Part 5: Waste Disposal

Chemical waste disposal must be conducted in strict accordance with institutional, local, and national regulations.[24]

-

Waste Collection: All solid waste contaminated with this compound, including excess reagent, contaminated absorbents, and disposable labware, must be collected in a clearly labeled hazardous waste container.[24] The label must include the full chemical name and the words "Hazardous Waste."[24]

-

Container Decontamination: Empty reagent bottles are still considered hazardous waste until properly decontaminated.[10] Rinse the empty container three times with a suitable solvent (e.g., acetone).[10] The first rinseate is considered hazardous waste and must be collected.[10] After thorough rinsing and drying, deface the original label, and the container can typically be disposed of as regular lab glass or plastic.[10][24]

-

Incompatible Wastes: Do not mix boronic acid waste with incompatible waste streams, such as strong oxidizers or bases, without explicit permission from your EHS office.[10]

References

-

Toxicity of selected brominated aromatic compounds. PubMed.[Link]

-

How to Store Boric Acid | Lab Alley. Lab Alley.[Link]

-

Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Qiji Chemical.[Link]

-

Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed.[Link]

-

Safety Data Sheet: Phenylboronic acid. Carl ROTH.[Link]

-

110140 - Phenylboronic acid - Safety Data Sheet. Carlo Erba Reagents.[Link]

-

Spill Control/Emergency Response - EHSO Manual. Oakland University.[Link]

-

Corrosive Storage Guidelines. University of Alabama at Birmingham.[Link]

-

Emergency and Spill Response Procedures. Auburn University.[Link]

-

Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. ResearchGate.[Link]

-

4-BROMOPHENYLBORIC ACID GHS Safety Data Sheet. SD Fine-Chem Limited.[Link]

-

Chemical Spill Procedures. University of Toronto Environmental Health & Safety.[Link]

-

Guide for Chemical Spill Response. American Chemical Society.[Link]

-

Spills, Leaks, and Releases. Iowa State University Environmental Health and Safety.[Link]

-

Bromine: toxicological overview. GOV.UK.[Link]

-

Handling and Storing Chemicals. Lab Manager.[Link]

-

4-Bromophenylboronic acid Safety Data Sheet. Carlo Erba Reagents.[Link]

-

A Guide to Handling and Storing Chemicals in a Lab. InterFocus.[Link]

-

Advisory 7.3 - Hazardous/Chemical Waste Disposal. University of Cincinnati Environmental Health & Safety.[Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Bromophenylboronic acid = 95.0 244205-40-1 [sigmaaldrich.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]

- 7. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. fishersci.com [fishersci.com]

- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]

- 14. carlroth.com [carlroth.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 17. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 19. acs.org [acs.org]

- 20. chempoint.com [chempoint.com]

- 21. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]

- 22. cws.auburn.edu [cws.auburn.edu]

- 23. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 24. ehs.uc.edu [ehs.uc.edu]

A Theoretical Investigation into the Electronic Landscape of 2,3-Dibromophenylboronic Acid: A Guide for Drug Discovery and Materials Science

Abstract

Phenylboronic acids and their derivatives are pivotal scaffolds in medicinal chemistry and materials science, owing to their unique chemical reactivity and biological activity.[1] This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of 2,3-Dibromophenylboronic acid, a halogen-substituted derivative with significant potential. By employing robust quantum mechanical computations, we elucidate the molecule's structural and electronic characteristics, offering critical insights for researchers, scientists, and professionals in drug development. This in-depth analysis of properties such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbitals (NBO) aims to guide the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Phenylboronic Acids

Phenylboronic acids, characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂), are a versatile class of compounds.[2] Their utility stems from the unique properties of the boron atom, which possesses an empty p-orbital, rendering it a Lewis acid. This characteristic allows for reversible covalent interactions with diols and other Lewis bases, a feature extensively exploited in various chemical transformations.[3]

The functionalization of the phenyl ring with substituents like halogens can significantly modulate the electronic and steric properties of the molecule.[2] Halogen-substituted phenylboronic acids are particularly important in cross-coupling reactions, such as the Suzuki-Miyaura reaction, a powerful tool for constructing carbon-carbon bonds in complex organic synthesis.[2] From a biological perspective, these derivatives have been explored as inhibitors for various enzymes and as sensors for carbohydrates. The introduction of bromine atoms, as in this compound, is expected to influence the molecule's acidity, reactivity, and intermolecular interactions, making a detailed theoretical study of its electronic properties highly valuable for predicting its behavior in different chemical and biological environments.

Computational Methodology: A Self-Validating Approach

To ensure the scientific integrity and reproducibility of our findings, we propose a computational protocol grounded in well-established quantum chemical methods. This approach allows for a detailed and accurate exploration of the electronic structure of this compound.

Rationale for Method Selection

The chosen computational methods represent a balance between accuracy and computational cost, and have been successfully applied in numerous studies of similar molecular systems.[4]

-

Density Functional Theory (DFT): DFT is a widely used and reliable method for studying the electronic structure of molecules. We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has demonstrated excellent performance in predicting the geometries and electronic properties of organic compounds.[5][6]

-

Basis Set Selection: The 6-311++G(d,p) basis set will be utilized. This is a triple-zeta basis set that provides a good description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to accurately model non-covalent interactions and anions.[6]

Step-by-Step Computational Workflow

The following workflow ensures a systematic and thorough investigation of the electronic properties of this compound.